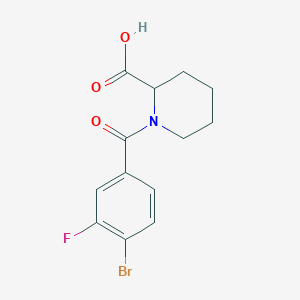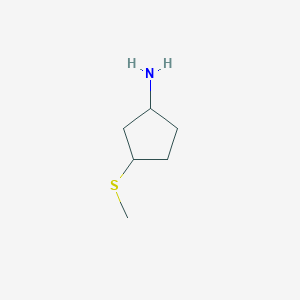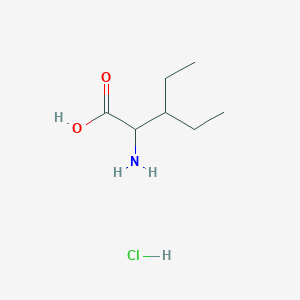
1-Bromo-2,5-difluoro-3-methylbenzene
Übersicht
Beschreibung
1-Bromo-2,5-difluoro-3-methylbenzene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, featuring a bromine atom, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-3-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of 2,5-difluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,5-difluoro-3-methylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically produce the corresponding hydrocarbon or alcohol derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,5-difluoro-3-methylbenzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals, agrochemicals, and materials science. Additionally, it is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism by which 1-bromo-2,5-difluoro-3-methylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The presence of the bromine and fluorine atoms influences the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,4-difluorobenzene
1-Bromo-3,5-difluorobenzene
1-Bromo-2,5-dichlorobenzene
1-Bromo-3,4-difluorobenzene
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
1-bromo-2,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPMOZVTOOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281306 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416354-32-9 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



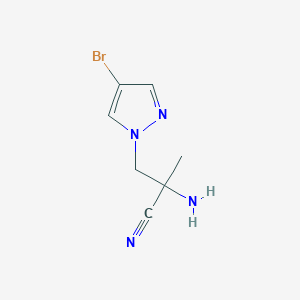

![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)

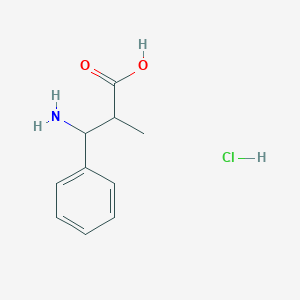
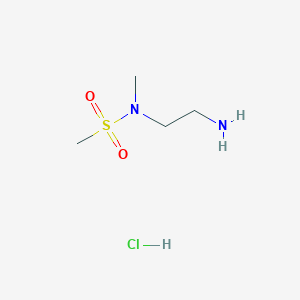
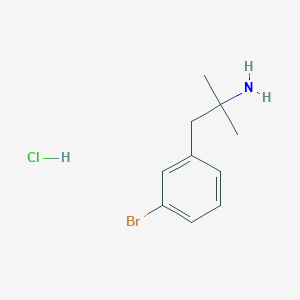
![[3-(Pentan-3-yl)-1,2-oxazol-5-yl]methanamine](/img/structure/B1525986.png)
